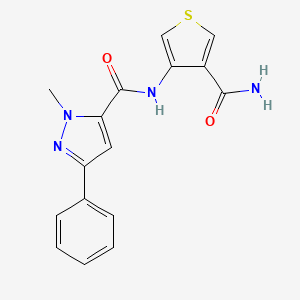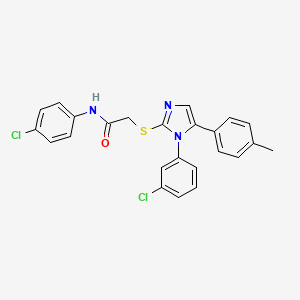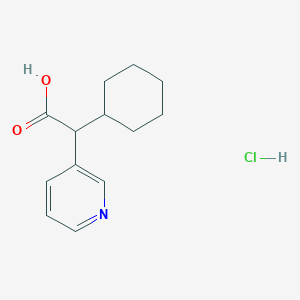
2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride, also known as CPA, is a synthetic compound that is used in scientific research. CPA is a non-steroidal anti-inflammatory drug that is structurally similar to ibuprofen. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride involves the reaction of cyclohexylmagnesium bromide with pyridine-3-carboxaldehyde followed by acid hydrolysis and subsequent reaction with chloroacetic acid.
Starting Materials
Cyclohexylmagnesium bromide, Pyridine-3-carboxaldehyde, Chloroacetic acid, Hydrochloric acid, Diethyl ether, Sodium sulfate, Sodium hydroxide, Wate
Reaction
Step 1: Preparation of cyclohexylmagnesium bromide by reacting cyclohexylbromide with magnesium in diethyl ether, Step 2: Reaction of cyclohexylmagnesium bromide with pyridine-3-carboxaldehyde to form 2-Cyclohexyl-2-(pyridin-3-yl)ethanol, Step 3: Acid hydrolysis of 2-Cyclohexyl-2-(pyridin-3-yl)ethanol to form 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid, Step 4: Reaction of 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid with hydrochloric acid to form 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride, Step 5: Neutralization of the reaction mixture with sodium hydroxide and extraction with diethyl ether, Step 6: Drying the organic layer with sodium sulfate and evaporation of the solvent to obtain the final product
Mechanism Of Action
The exact mechanism of action of 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride is not fully understood. However, it is believed to work by inhibiting the synthesis of prostaglandins, which are involved in the inflammatory response. 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride may also inhibit the activity of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins.
Biochemical And Physiological Effects
2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride has been shown to have a number of biochemical and physiological effects in animal models. In addition to its anti-inflammatory, analgesic, and antipyretic effects, 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride has been shown to reduce oxidative stress and improve endothelial function. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride in lab experiments is that it is a well-characterized compound with known pharmacological effects. Additionally, 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride is relatively easy to synthesize and is readily available. One limitation of using 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride in lab experiments is that its exact mechanism of action is not fully understood. Additionally, the effects of 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride may vary depending on the animal model and experimental conditions used.
Future Directions
There are a number of future directions for research on 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride. One area of interest is the potential use of 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, there is interest in exploring the use of 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride in combination with other drugs for the treatment of inflammation and pain. Finally, there is interest in further understanding the mechanism of action of 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride and its effects on various physiological systems.
Scientific Research Applications
2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride has been used in a variety of scientific research applications, including studies on inflammation, pain, and fever. It has been shown to have anti-inflammatory effects in animal models of arthritis, colitis, and pancreatitis. 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride has also been shown to have analgesic effects in animal models of pain, including thermal and mechanical pain. Additionally, 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride has been shown to reduce fever in animal models.
properties
IUPAC Name |
2-cyclohexyl-2-pyridin-3-ylacetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c15-13(16)12(10-5-2-1-3-6-10)11-7-4-8-14-9-11;/h4,7-10,12H,1-3,5-6H2,(H,15,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTRDVLCLDFRDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CN=CC=C2)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-cyanocyclohexyl)-2-{[(2S)-1-hydroxy-3-methylbutan-2-yl]amino}acetamide](/img/structure/B2385309.png)
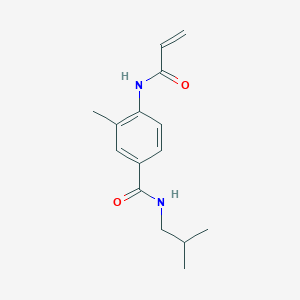
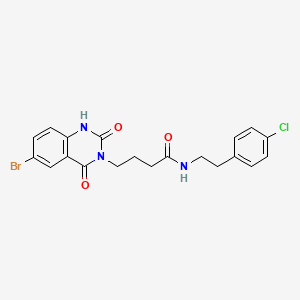
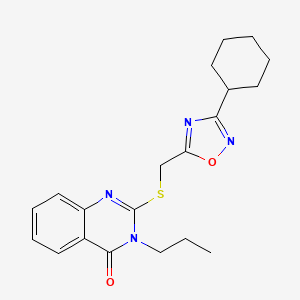
![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,4-dichlorobenzamide](/img/structure/B2385316.png)

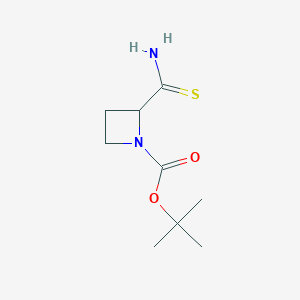
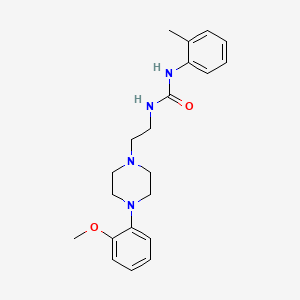
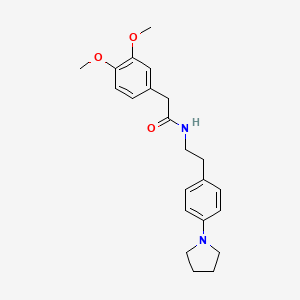
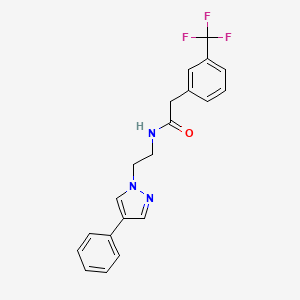
![(E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-pyridin-4-ylprop-2-enamide](/img/structure/B2385328.png)
